![molecular formula C10H13N3O B13187856 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)
8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(1H-Pyrazol-3-yl)-6-azaspiro[34]octan-5-one is a heterocyclic compound that features a spiro structure, incorporating both a pyrazole ring and an azaspirooctane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one typically involves the formation of the pyrazole ring followed by the construction of the spirocyclic system. One common method includes the reaction of α,β-unsaturated aldehydes with hydrazine to form the pyrazole ring, followed by cyclization to introduce the spiro structure . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions
8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or the spirocyclic system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced forms of the pyrazole ring. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
作用机制
The mechanism of action of 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole ring but differ in the fused pyridine ring structure.
Pyrazolo[3,4-d]pyrimidines: Similar in having a pyrazole ring but with a pyrimidine ring instead of the spirocyclic system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused with a pyrimidine ring
Uniqueness
8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties.
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
8-(1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C10H13N3O/c14-9-10(3-1-4-10)7(6-11-9)8-2-5-12-13-8/h2,5,7H,1,3-4,6H2,(H,11,14)(H,12,13) |
InChI 键 |
RMQHOEFGVNKJFD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)C(CNC2=O)C3=CC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


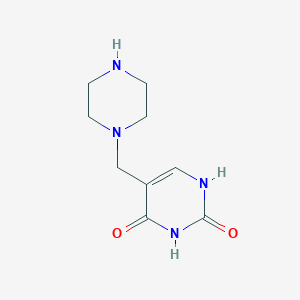
![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
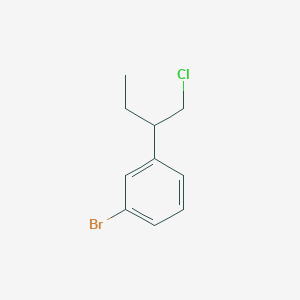
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
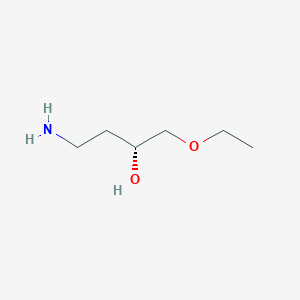
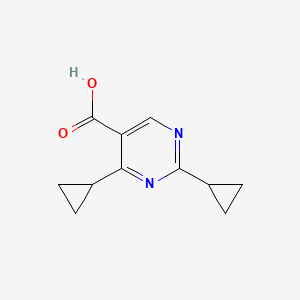
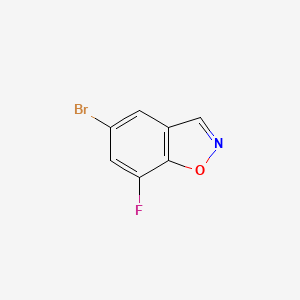
![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)
methanol](/img/structure/B13187839.png)





